REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][O:8][C:9]2=[O:10])=[CH:5][CH:4]=1.C1C(=O)N(Br)C(=[O:16])C1.CC(N=NC(C#N)(C)C)(C#N)C>ClC1C=CC=CC=1>[CH:7]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:12][C:11]=1[C:9]([OH:8])=[O:10])=[O:16]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2COC(=O)C2=C1
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Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In the course of a few minutes
|
Type
|
CUSTOM
|
Details
|
rises to 110° C.
|
Type
|
ADDITION
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Details
|
the remaining 8 ml are added
|
Type
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STIRRING
|
Details
|
the mixture is stirred at 85° C. for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
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Details
|
After cooling to 0° C.
|
Type
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CUSTOM
|
Details
|
the succinimide which has precipitated out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
rinsed with chlorobenzene
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated until an oily residue forms, which
|
Type
|
WASH
|
Details
|
the mixture is washed three times with 300 ml of methylene chloride each time
|
Type
|
STIRRING
|
Details
|
After acidification of the aqueous phase with concentrated HCl, the mixture is stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The acid thereby precipitates out in the form of a white precipitate, which
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=C(C(=O)O)C=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |